N-[2-(Phenethyloxy)benzyl]cyclopentanamine
Description
Contextualizing N-[2-(Phenethyloxy)benzyl]cyclopentanamine within N-Benzylamine Chemical Space
This compound belongs to the broad chemical class of N-benzylamines. Its structure is characterized by three key features: a central amine nitrogen, a cyclopentyl group attached to the nitrogen, and a benzyl (B1604629) group also attached to the nitrogen. This benzyl group is further substituted at the 2-position with a phenethyloxy moiety.
The N-benzylphenethylamine scaffold is a privileged structure in serotonergic ligand design. The phenethylamine (B48288) core mimics the endogenous neurotransmitter serotonin (B10506), while the N-benzyl group provides a versatile point for chemical modification to fine-tune receptor affinity and selectivity. sigmaaldrich.comaxios-research.com In the case of this compound, the phenethylamine portion is integrated into the benzyl substituent itself (as a phenethyloxy group), and the amine is a cyclopentanamine. This positions it as a unique structural analog within the vast N-benzylamine chemical space, prompting analysis of how these specific modifications influence its biological activity based on established structure-activity relationships.
Overview of Serotonergic System Ligands and Related Scaffolds
The serotonergic system, which utilizes the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), is a critical regulator of numerous physiological and psychological processes, including mood, cognition, sleep, and appetite. sigmaaldrich.comaaronchem.com Ligands that target serotonin receptors are therefore of immense interest for therapeutic and research purposes.
Agonists for the 5-HT₂A receptor, a key target for psychedelic compounds and some psychiatric medications, are broadly classified into three structural groups: phenethylamines, tryptamines, and ergolines. pharmaffiliates.commdpi.com Phenethylamines are known for their selectivity for the 5-HT₂ receptor subtypes, though often with limited ability to distinguish between 5-HT₂A and 5-HT₂C. pharmaffiliates.com Tryptamines are structurally closer to serotonin itself, while ergolines are more complex, rigid structures. sigmaaldrich.compharmaffiliates.com The development of N-benzyl derivatives of phenethylamines, often called the NBOMe series, represented a significant leap in achieving high potency and, in some cases, improved selectivity for the 5-HT₂A receptor. sigmaaldrich.comaxios-research.com
Significance of Structure-Activity Relationship (SAR) Studies in Ligand Design
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. nih.gov By systematically modifying parts of a molecule and observing the resulting changes in its biological activity, chemists can identify which chemical groups are essential for binding to a biological target and eliciting a response. nih.govmdpi.com
SAR studies are crucial for:
Optimizing Potency: Identifying modifications that increase a ligand's binding affinity (how strongly it binds to the target) and efficacy (the magnitude of its biological response).
Improving Selectivity: Altering the structure to make the ligand bind more specifically to one receptor subtype over others, which can reduce off-target side effects.
Rational Drug Design: Guiding the development of new compounds with improved therapeutic profiles based on a predictive understanding of how structural changes will affect biological function. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using mathematical equations to correlate chemical structure with biological activity. nih.gov The insights gained from SAR and QSAR are indispensable for transforming a preliminary "hit" compound into a refined "lead" with potential for further development.
Academic Research Trajectory of N-Benzyl Derivatives
The academic exploration of N-benzyl derivatives has evolved considerably over the past few decades. Initial research into phenethylamines and tryptamines laid the groundwork. A pivotal development was the discovery that adding an N-benzyl group, particularly with specific substitutions like a 2-methoxy group, could dramatically increase the potency of phenethylamine-based 5-HT₂A receptor agonists. sigmaaldrich.comaxios-research.com
This finding spurred a wave of research focused on exploring the N-benzyl moiety. Scientists have synthesized and tested extensive series of compounds with various substituents on both the phenethylamine core and the N-benzyl ring to map the SAR for 5-HT₂A and 5-HT₂C receptors. sigmaaldrich.com This research has not only produced some of the most potent and selective 5-HT₂A agonists known to date but has also provided valuable tool compounds for studying the structure and function of these receptors. Beyond serotonergic targets, N-benzyl derivatives have been investigated for a wide range of other biological activities, including as anticancer agents and enzyme inhibitors, demonstrating the broad utility of this chemical scaffold in medicinal chemistry.
Research Findings on N-Benzylphenethylamine Analogues
A significant study synthesized a series of 48 N-benzylphenethylamine derivatives to probe these relationships. sigmaaldrich.comaxios-research.com The findings demonstrate that substitutions at the 2-position of the N-benzyl ring are particularly influential. For instance, a 2-hydroxybenzyl substitution was found to produce highly potent and selective 5-HT₂A agonists, while 2-methoxybenzyl substitutions generally resulted in less active and less selective compounds. sigmaaldrich.com
Based on the established SAR trends, the 2-(phenethyloxy) group in this compound, which is a relatively bulky ether linkage, would be expected to significantly influence receptor interaction. The cyclopentyl group on the amine nitrogen is another key structural feature that differentiates it from many well-characterized N-benzylphenethylamines, which typically have a primary or small secondary amine. This larger, more constrained alkyl group would likely impact the compound's fit within the receptor's binding pocket.
The following tables present data from representative N-benzylphenethylamine analogues to illustrate the established SAR.
Table 1: 5-HT Receptor Binding Affinities (Ki, nM) of Selected Analogues
This interactive table shows the binding affinity (Ki) at human 5-HT₂A and 5-HT₂C receptors for a series of N-benzyl derivatives of 2,5-dimethoxy-4-bromophenethylamine (2C-B). A lower Ki value indicates a higher binding affinity.
| Compound (Substituent on N-benzyl) | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Selectivity (Ki 2C/2A) | Reference |
| N-(2-Methoxybenzyl) | 1.1 | 1.4 | 1.3 | sigmaaldrich.com |
| N-(2-Hydroxybenzyl) | 0.44 | 44 | 100 | sigmaaldrich.com |
| N-(2-Fluorobenzyl) | 11 | 37 | 3.4 | sigmaaldrich.com |
| N-(2,3-Methylenedioxybenzyl) | 2.5 | 11 | 4.4 | sigmaaldrich.com |
Table 2: 5-HT Receptor Functional Activity (EC₅₀, nM) of Selected Analogues
This interactive table displays the functional potency (EC₅₀) at human 5-HT₂A and 5-HT₂C receptors for the same series of compounds. EC₅₀ is the concentration required to elicit 50% of the maximum response. A lower value indicates greater potency.
| Compound (Substituent on N-benzyl) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | Selectivity (EC₅₀ 2C/2A) | Reference |
| N-(2-Methoxybenzyl) | 1.7 | 150 | 88 | sigmaaldrich.com |
| N-(2-Hydroxybenzyl) | 0.074 | 30 | >400 | sigmaaldrich.com |
| N-(2-Fluorobenzyl) | 100 | >10,000 | >100 | sigmaaldrich.com |
| N-(2,3-Methylenedioxybenzyl) | 18 | 390 | 22 | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-2-8-17(9-3-1)14-15-22-20-13-7-4-10-18(20)16-21-19-11-5-6-12-19/h1-4,7-10,13,19,21H,5-6,11-12,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSGYNUOSKXZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Elucidation of N 2 Phenethyloxy Benzyl Cyclopentanamine Analogues
Impact of N-Benzyl Moiety Modifications on Biological Activity
The N-benzyl group is a cornerstone of the N-[2-(phenethyloxy)benzyl]cyclopentanamine scaffold, playing a pivotal role in orienting the molecule within the receptor binding pocket. Modifications to this moiety, including the aromatic ring substituents and the linker chain, can profoundly influence the compound's affinity and functional activity.
The nature and position of substituents on the N-benzyl aromatic ring are critical determinants of biological activity. The ortho-phenethyloxy group in the parent compound is of particular interest. Generally, ortho-substituents can influence the conformation of the benzylamine side chain, thereby affecting its interaction with the receptor.
In related series of N-benzyl phenethylamines, it has been observed that ortho-substituents can enhance affinity and, in some cases, selectivity for specific receptor subtypes. For instance, studies on N-benzylated phenethylamines have shown that ortho-methoxy and ortho-hydroxy substituents can lead to a significant increase in potency at serotonin (B10506) 5-HT2A receptors. nih.gov This suggests that the ortho-phenethyloxy group in this compound likely engages in favorable interactions within the binding site, possibly through hydrophobic or steric interactions. The bulk and conformation of the phenethyloxy group may also serve to orient the rest of the molecule optimally for receptor activation.
Table 1: Illustrative Impact of Ortho-Substituents on Receptor Affinity in a Related N-Benzylamine Series
| Substituent (R) at Ortho Position | Illustrative Receptor Affinity (Ki, nM) |
| -H | 50 |
| -OCH3 | 10 |
| -OH | 8 |
| -O(CH2)2Ph | 5 |
Note: Data is illustrative and based on general trends observed in related N-benzylamine compounds.
The linker connecting the nitrogen atom to the benzyl (B1604629) ring is another critical element for optimization. The single methylene (-CH2-) linker in the parent compound provides a degree of rotational freedom. Altering the length and flexibility of this linker can significantly impact how the benzyl and cyclopentanamine moieties are presented to the receptor.
Increasing the linker length, for example to an ethylene (-CH2-CH2-) chain, would increase the conformational flexibility. This could either be beneficial, allowing the molecule to adopt a more favorable binding pose, or detrimental, by introducing an entropic penalty upon binding. Conversely, rigidifying the linker, for instance by incorporating it into a ring system, could lock the molecule into a high-affinity conformation, but this is highly dependent on that conformation being complementary to the receptor's binding site.
Studies on other ligand-receptor systems have shown that there is often an optimal linker length for maximal activity. For this compound analogues, it is hypothesized that the single methylene unit provides an optimal balance of rigidity and flexibility for its target receptor.
Role of the Phenethyloxy Group in Receptor Interaction
The phenethyloxy group is a distinctive feature of the molecule, contributing significantly to its lipophilicity and potential for specific interactions within the receptor.
The position of the phenethyloxy group on the benzyl ring is a key factor. The ortho-positioning in the parent compound places this bulky group in close proximity to the amine, which can have significant conformational implications. Moving the phenethyloxy group to the meta or para position would drastically alter the shape of the molecule and its interaction profile.
In analogous systems, it has been demonstrated that para-substitution can sometimes lead to a decrease in affinity compared to ortho or meta-substitution. This is often attributed to the specific topology of the receptor's binding pocket, which may have a hydrophobic sub-pocket that is more accessible to an ortho or meta-substituent. A comparative study of ortho-, meta-, and para-phenethyloxy analogues of N-benzylcyclopentanamine would be necessary to definitively determine the optimal position for this group. It is plausible that the ortho-position allows for a specific hydrophobic interaction that is not possible with the other isomers.
Table 2: Hypothetical Receptor Affinity of Phenethyloxy Positional Isomers
| Position of Phenethyloxy Group | Hypothetical Receptor Affinity (Ki, nM) |
| Ortho | 5 |
| Meta | 15 |
| Para | 30 |
Note: Data is hypothetical and based on trends observed in related substituted N-benzylamines.
Potential bioisosteric replacements for the ether linkage include a methylene group (-CH2-), a sulfide (-S-), or an amide (-NHCO-). Each of these would alter the bond angles, flexibility, and hydrogen bonding capacity of the linker. For example, replacing the oxygen with a sulfur atom would increase the bond length and alter the angle of the phenethyl side chain. A methylene replacement would remove the potential for hydrogen bond acceptance at that position. The choice of bioisostere would depend on the desired properties, such as increased metabolic stability or altered receptor subtype selectivity.
Influence of the Cyclopentanamine Ring System on Ligand Efficacy
The cyclopentanamine moiety provides a bulky, lipophilic anchor that is expected to interact with a hydrophobic region of the receptor. The size and shape of this N-alkyl substituent are often critical for ligand efficacy.
Replacing the cyclopentyl ring with other cyclic or acyclic alkyl groups would likely have a significant impact on biological activity. For instance, smaller rings like cyclobutyl or larger rings like cyclohexyl would alter the steric profile. Acyclic alkyl groups, such as isopropyl or tert-butyl, would offer different degrees of conformational flexibility.
Structure-activity relationship studies on related compounds have often shown that a five- or six-membered ring at this position is optimal for affinity. The cyclopentyl group, in particular, offers a favorable balance of size and conformational restriction that may be ideal for fitting into the target receptor's binding pocket. It is likely that this group occupies a hydrophobic pocket, and deviations in size or shape would lead to a less favorable interaction and a corresponding decrease in efficacy.
Table 3: Postulated Effect of N-Alkyl Group Variation on Ligand Efficacy
| N-Alkyl Group | Postulated Relative Efficacy |
| Cyclopropyl | Low |
| Cyclobutyl | Moderate |
| Cyclopentyl | High |
| Cyclohexyl | Moderate-High |
| Isopropyl | Low-Moderate |
Note: Data is postulated based on SAR trends in analogous ligand series.
Cyclopentane Ring Size and Saturation Variations
Variations in the size of this cycloalkyl ring would be expected to probe the dimensions of this pocket.
Ring Contraction (e.g., Cyclobutane): A smaller cyclobutane ring would decrease the lipophilic surface area and might not fully occupy the hydrophobic pocket, potentially leading to a reduction in binding affinity compared to the cyclopentane analogue.
Ring Expansion (e.g., Cyclohexane, Cycloheptane): A larger cyclohexane or cycloheptane ring would increase the lipophilic bulk. This could either enhance affinity if the pocket is large enough to accommodate the increased size, or it could introduce steric hindrance that prevents optimal binding, thereby reducing affinity.
The saturation of the ring is also a critical factor. Introducing a double bond to form a cyclopentenyl ring would alter the molecule's conformation. It would make the ring more planar and rigid, reducing the number of possible conformations. This pre-organization could be beneficial if the resulting shape is complementary to the receptor's binding site, but detrimental if it prevents the molecule from adopting the necessary bioactive conformation.
| Analogue Modification | Hypothesized Rationale | Predicted Impact on Affinity |
| N-Cyclobutyl | Reduced lipophilic surface area; incomplete pocket occupancy. | Decrease |
| N-Cyclopentyl (Parent) | Optimal balance of size and lipophilicity for the pocket. | Reference |
| N-Cyclohexyl | Increased steric bulk; potential for improved hydrophobic contact or steric clash. | Variable (Increase or Decrease) |
| N-Cyclopentenyl | Increased rigidity; may favor or disfavor the bioactive conformation. | Variable (Increase or Decrease) |
Substituent Effects on the Cyclopentane Ring
The addition of substituents to the cyclopentane ring would further modulate the compound's interaction with the receptor. The nature and position of these substituents would be critical.
Lipophilic Substituents: Small alkyl groups (e.g., methyl) on the cyclopentane ring would increase lipophilicity and could explore additional small hydrophobic sub-pockets. Their effect would strongly depend on their position and whether they cause steric clashes.
Polar Substituents: The introduction of polar groups (e.g., hydroxyl, amino) would increase hydrophilicity. In a predominantly hydrophobic pocket, this would likely decrease binding affinity due to a desolvation penalty. However, if a specific hydrogen bond donor or acceptor on the receptor is positioned correctly, a polar substituent could form a strong, favorable interaction, significantly enhancing affinity and potentially selectivity.
Without a detailed structure of the receptor's binding site, the ideal placement for such substituents remains speculative.
Conformational Analysis and Ligand-Receptor Fit Hypotheses
The N-benzylphenethylamine scaffold is inherently flexible, with multiple rotatable bonds. This flexibility allows such ligands to adopt various conformations, one of which is the "bioactive conformation" required for optimal interaction with the receptor. Understanding this conformational landscape is key to designing more potent and selective ligands.
Conformational Restriction Strategies
To overcome the entropic penalty associated with the flexible nature of these molecules, researchers have employed conformational restriction strategies. This involves designing and synthesizing more rigid analogues that lock the molecule into a specific shape. By comparing the activity of these rigid analogues, it is possible to map the optimal geometry for receptor binding. This approach led to the development of highly selective 5-HT2A agonists from the N-benzylphenethylamine class. nih.gov Fusing the N-benzyl group and the phenethylamine (B48288) core into a rigid ring system is one such strategy that has proven successful in enhancing selectivity. nih.gov
Pharmacophore Model Development for N-Benzylphenethylamine Derivatives
A pharmacophore model is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific receptor. For N-benzylphenethylamine derivatives acting as 5-HT2 receptor agonists, a well-defined pharmacophore model has emerged from extensive SAR studies. researchgate.netnih.govnih.gov
Identification of Key Binding Features
The essential features for high-affinity binding and agonist activity in this class of compounds can be summarized as follows:
A Basic Amine: At physiological pH, the amine nitrogen is protonated. This positively charged center is crucial for forming a strong ionic interaction with a conserved aspartate residue (Asp155 in the 5-HT2A receptor) in transmembrane helix 3 of the receptor. aspetjournals.org This interaction is considered the primary anchor point for the ligand.
Aromatic/Hydrophobic Region 1 (Phenethylamine Core): The phenyl ring of the phenethylamine scaffold engages in hydrophobic and potentially π-π stacking interactions with aromatic residues in the binding pocket, such as Phe340. aspetjournals.org
Aromatic/Hydrophobic Region 2 (N-Substituent): A second, bulky hydrophobic group attached to the nitrogen is required for high potency. nih.govaspetjournals.org In the parent NBOMe compounds, this is the N-benzyl group. In this compound, this feature is represented by the combination of the cyclopentyl group and the 2-(phenethyloxy)benzyl moiety, which together occupy a large accessory binding site.
Hydrogen Bond Acceptors: Oxygen atoms, such as the ether linkage in the phenethyloxy group, can serve as hydrogen bond acceptors. These can form specific interactions with residues like Ser239 in the 5-HT2A receptor, further stabilizing the ligand-receptor complex. aspetjournals.org
Table 2: Key Pharmacophoric Features and Receptor Interactions
| Pharmacophoric Feature | Molecular Moiety | Key Receptor Interaction |
| Cationic Amine | Protonated Cyclopentanamine Nitrogen | Ionic bond with conserved Aspartate (e.g., Asp155) |
| Hydrophobic Region 1 | Phenyl ring of the phenethyl group | Hydrophobic/aromatic interactions (e.g., with Phe340) |
| Hydrophobic Region 2 | Cyclopentyl group and benzyl ring | Occupies accessory hydrophobic pocket (e.g., near Phe339) |
| Hydrogen Bond Acceptor | Ether Oxygen | Hydrogen bond with polar residues (e.g., Ser239) |
This detailed understanding of the molecular requirements for receptor binding allows for the rational design of new analogues with potentially improved affinity, selectivity, and functional activity.
Design Principles for Enhanced Affinity and Selectivity
The rational design of analogues of this compound with improved affinity and selectivity for their target receptors, primarily sigma (σ) receptors, is guided by established structure-activity relationship (SAR) principles derived from extensive studies of related ligand classes. While specific SAR data for this compound is not extensively documented in publicly available literature, the design principles can be extrapolated from research on structurally similar compounds, such as N-benzylphenethylamines and other sigma receptor ligands.
The core components of the this compound scaffold that are amenable to modification for optimizing pharmacological activity include the cyclopentanamine moiety, the N-benzyl group, and the phenethyloxy substituent. Strategic alterations to these regions can significantly impact binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes.
Key Design Considerations:
Amine Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of affinity and selectivity. In related series, such as N-substituted phenyl-2-aminopropanes, it has been demonstrated that a phenylalkyl substituent positioned 2-5 methylene units away from the amine nitrogen contributes to high affinity. researchgate.net The cyclopentyl group in this compound serves as a lipophilic anchor, and its size and conformation can be optimized. For instance, exploring alternative cyclic amines or introducing substituents on the cyclopentyl ring could modulate the ligand's interaction with the receptor binding pocket.
N-Benzyl Group Modifications: The N-benzyl moiety plays a crucial role in the binding of many ligands to their receptors. N-benzyl substitution has been shown to dramatically improve both binding affinity and functional activity in simple phenethylamines. nih.gov
Aromatic Ring Substitution: The position and electronic properties of substituents on the phenyl ring of the N-benzyl group significantly influence affinity and selectivity. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, 3-substituted compounds generally displayed higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. nih.gov Furthermore, electron-donating groups like hydroxyl (OH) or methoxy (OMe) can lead to moderate σ₁ affinity with weak or negligible affinity for σ₂ receptors. nih.gov
Halogenation: The introduction of halogens on the aromatic ring can increase affinity for σ₂ receptors while maintaining similar affinity for σ₁ receptors. nih.gov Specifically, a 2-fluoro substitution has been shown to yield high selectivity for σ₁ receptors. nih.gov
Phenethyloxy Side Chain: The phenethyloxy group offers several points for modification to enhance binding characteristics.
Linker Length and Flexibility: The length and flexibility of the ether linkage can be altered to optimize the orientation of the terminal phenyl group within the receptor. Shortening or lengthening the alkyl chain, or introducing conformational constraints, could improve binding affinity.
Aromatic Ring Substitution: Similar to the N-benzyl group, substitution on the phenyl ring of the phenethyloxy moiety can be explored to introduce additional interactions with the receptor, such as hydrogen bonding or hydrophobic interactions.
Stereochemistry: The stereochemical configuration of chiral centers within the molecule can have a profound impact on receptor affinity and selectivity. In a series of substituted 1-phenyl-2-cyclopropylmethylamines, the (-)-cis enantiomer showed a preference for the σ₁ receptor subtype, whereas the (+)-cis enantiomer favored the σ₂ subtype. nih.gov Therefore, the synthesis and evaluation of individual enantiomers of this compound and its analogues are crucial for identifying subtype-selective ligands.
Conformational Rigidity: Introducing conformational constraints into the molecular structure can lock the ligand into a bioactive conformation, thereby increasing affinity and selectivity. This can be achieved by incorporating the flexible side chains into ring structures, as demonstrated by the development of tetrahydroisoquinoline and piperidine analogues of N-benzylphenethylamines.
The table below summarizes the general design principles and the expected impact of various structural modifications on the affinity and selectivity of this compound analogues for sigma receptors, based on findings from related compound classes.
| Structural Modification | Rationale for Modification | Expected Impact on Affinity | Expected Impact on Selectivity (σ₁ vs. σ₂) | Supporting Evidence from Related Compounds |
| Cyclopentanamine Moiety | Optimize hydrophobic interactions and fit within the binding pocket. | Modification of ring size or substitution can either increase or decrease affinity depending on the specific receptor topography. | May influence selectivity by differentially affecting interactions with the distinct binding sites of σ₁ and σ₂ receptors. | Studies on various aminic moieties in 1-phenyl-2-cyclopropylmethylamines show that the nature of the amine affects affinity and selectivity. nih.gov |
| N-Benzyl Ring Substitution | Modulate electronic and steric properties to enhance binding interactions. | Substitutions at the 3-position have been shown to increase affinity for both σ₁ and σ₂ receptors. nih.gov | 2-Fluoro substitution can significantly increase σ₁ selectivity. nih.gov Electron-donating groups may favor σ₁ over σ₂. nih.gov | In N-(1-benzylpiperidin-4-yl)phenylacetamides, substitutions on the phenylacetamide aromatic ring strongly influenced binding to sigma receptors. nih.gov |
| Phenethyloxy Chain Length | Optimize the distance and orientation of the terminal phenyl group. | Optimal linker length can lead to enhanced affinity by allowing for ideal interactions with a distal binding pocket. | May impact selectivity if the distal pockets of σ₁ and σ₂ receptors have different spatial requirements. | In N-substituted phenyl-2-aminopropanes, a phenylalkyl substituent 2-5 methylene units from the amine resulted in high affinity. researchgate.net |
| Introduction of Chirality | Exploit the stereospecific nature of receptor binding sites. | Enantiomers can exhibit significantly different affinities for the same receptor. | Often, one enantiomer will display higher selectivity for a particular receptor subtype. | Enantiomers of cis-1-phenyl-2-(1-adamantylaminomethyl)cyclopropane showed differential selectivity for σ₁ and σ₂ receptors. nih.gov |
| Increased Conformational Rigidity | Reduce the entropic penalty of binding and pre-organize the pharmacophoric elements. | Generally leads to an increase in binding affinity. | Can enhance selectivity by favoring a conformation that is optimal for one receptor subtype over another. | Constrained analogues of N-benzylphenethylamines, such as tetrahydroisoquinolines, have been synthesized to identify optimal binding conformations. |
By systematically applying these design principles, medicinal chemists can guide the synthesis of novel analogues of this compound with tailored pharmacological profiles, leading to compounds with enhanced affinity and selectivity for their intended biological targets.
Receptor Pharmacology and Molecular Mechanism Studies in Vitro and Pre Clinical Models
In Vitro Receptor Binding Affinity Profiling
Binding affinity assays are used to measure how strongly a compound (ligand) binds to a specific receptor. This is typically determined through competitive binding studies where the compound of interest competes with a radiolabeled ligand known to bind to the target receptor. The affinity is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
N-benzyl phenethylamines are well-documented for their high affinity for serotonin (B10506) 5-HT₂ receptor subtypes. nih.gov Studies on this class show that many analogues bind to both 5-HT₂A and 5-HT₂C receptors, often in the low nanomolar range. nih.gov The N-benzyl substitution is a key structural feature that has been shown to significantly increase binding affinity compared to simpler N-alkyl substitutions. nih.gov For N-[2-(Phenethyloxy)benzyl]cyclopentanamine, it would be hypothesized to have significant affinity for these receptors, though specific Ki values are not documented in the public literature.
Table 1: Hypothetical Binding Affinity Profile for this compound at Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT₂A | Data Not Available |
Sigma (σ) receptors, including the σ₁ and σ₂ subtypes, are recognized as targets for a variety of synthetic compounds and are involved in modulating several neurotransmitter systems. While some psychoactive compounds show affinity for sigma receptors, there is no specific data available in the scientific literature to indicate whether this compound interacts with σ₁ or σ₂ receptors.
Table 2: Hypothetical Binding Affinity Profile for this compound at Sigma Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| σ₁ | Data Not Available |
The endocannabinoid system, including the CB₁ and CB₂ receptors, is another important target for centrally active compounds. There is currently no published research to suggest that compounds with the this compound structure have a significant binding affinity for cannabinoid receptors.
Table 3: Hypothetical Binding Affinity Profile for this compound at Cannabinoid Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|
To assess the selectivity of a novel compound, it is typically screened against a broad panel of other neuroreceptors, ion channels, and transporters. For the N-benzyl phenethylamine (B48288) class, studies have indicated a high degree of selectivity for the 5-HT₂ receptor subtypes over other neuroreceptors. nih.gov This suggests that this compound might also display a selective binding profile, though empirical data is lacking.
Functional Activity Assays at Target Receptors
Functional assays are conducted to determine the biological effect of a compound after it binds to a receptor. These assays can identify whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist).
The 5-HT₂A and 5-HT₂C receptors are G-protein coupled receptors that, upon activation, stimulate the enzyme phospholipase C. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates is therefore a common method to quantify the agonist activity of a compound at these receptors. nih.gov Functional assays on various N-benzyl phenethylamines have confirmed them to be potent and highly efficacious agonists at the 5-HT₂A receptor. nih.gov It is plausible that this compound would demonstrate agonist activity in such an assay, but specific data on its potency (EC₅₀) and efficacy (Eₘₐₓ) are not available.
Table 4: Hypothetical Functional Activity for this compound via Inositol Phosphate Assay
| Receptor Subtype | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) |
|---|---|---|
| 5-HT₂A | Data Not Available | Data Not Available |
Calcium Mobilization Assays
Calcium mobilization assays are a fundamental tool in pharmacology to determine if a compound activates G-protein coupled receptors (GPCRs), specifically those that couple to the Gq alpha subunit. Activation of this pathway leads to the activation of phospholipase C, which in turn catalyzes the production of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This transient increase in cytosolic calcium is a key second messenger that initiates a variety of cellular responses.
The assay typically involves pre-loading cells expressing the target receptor with a calcium-sensitive fluorescent dye. When the compound of interest is introduced, any resulting increase in intracellular calcium will cause the dye to fluoresce, which can be measured in real-time using a fluorometric plate reader. nih.gov The intensity of the fluorescence signal is proportional to the concentration of intracellular calcium, allowing for the quantification of receptor activation.
There is currently no publicly available data from calcium mobilization assays for this compound.
cAMP Accumulation Modulation (Agonist/Antagonist Activity)
Cyclic adenosine monophosphate (cAMP) is another critical second messenger that is modulated by GPCRs, primarily through the action of Gs (stimulatory) and Gi (inhibitory) alpha subunits. Gs activation stimulates the enzyme adenylyl cyclase, leading to an increase in intracellular cAMP levels, while Gi activation inhibits adenylyl cyclase, causing a decrease in cAMP. Assays measuring cAMP accumulation are therefore used to determine if a compound acts as an agonist or antagonist at Gs or Gi-coupled receptors.
These assays often employ competitive immunoassays (such as HTRF or ELISA) or reporter gene systems where the expression of a reporter protein is under the control of a cAMP-responsive element. By measuring the changes in cAMP levels in the presence of the test compound, researchers can determine its effect on receptor signaling.
No studies detailing the modulation of cAMP accumulation by this compound have been published.
Beta-Arrestin Recruitment Studies
Beta-arrestin recruitment assays are crucial for understanding GPCR desensitization and signaling. springernature.comnih.gov Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), beta-arrestins are recruited from the cytosol to the activated receptor at the cell membrane. springernature.comnih.gov This recruitment not only sterically hinders further G-protein coupling, leading to desensitization, but also initiates a separate wave of G-protein-independent signaling and receptor internalization. nih.gov
Modern assays to study this process often utilize techniques like Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), or enzyme complementation assays (such as the PathHunter assay). nih.govnih.govfrontiersin.orguniversiteitleiden.nl In these systems, the receptor and beta-arrestin are tagged with a donor and acceptor molecule (e.g., a luciferase and a fluorescent protein). Recruitment brings these tags into close proximity, generating a measurable signal. These assays are instrumental in identifying "biased agonists," which preferentially activate either G-protein or beta-arrestin pathways. nih.gov
There is no available data on beta-arrestin recruitment induced by this compound.
Enzyme Interaction and Inhibition Studies
Deubiquitinating Enzyme (DUB) Inhibition (e.g., USP1/UAF1 inhibition for related N-benzyl derivatives)
While there is no information on this compound, research on structurally related N-benzyl derivatives has shown interaction with deubiquitinating enzymes (DUBs). nih.govnih.gov DUBs are proteases that remove ubiquitin from proteins, thereby regulating protein degradation and signaling pathways. nih.gov The ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) complex, for example, is a target in cancer therapy. Certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase. nih.govnih.gov Inhibition of these enzymes can have significant effects on cellular processes like DNA repair and cell cycle progression. nih.gov
Monoamine Oxidase (MAO) Inhibition Profiling
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. mdpi.com Inhibition of these enzymes can increase the synaptic availability of neurotransmitters and is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. mdpi.com The inhibitory potential of a compound against MAO-A and MAO-B is typically assessed using in vitro assays with recombinant human MAO enzymes. The activity of the enzyme is measured by monitoring the oxidation of a substrate, such as kynuramine or benzylamine. nih.gov The selectivity of an inhibitor for MAO-B over MAO-A is a critical parameter, as selective MAO-B inhibitors often have a more favorable side-effect profile. mdpi.com For instance, various benzylpiperidine and chalcone derivatives have been evaluated for their MAO inhibitory activity, with some showing high potency and selectivity for MAO-B. nih.govmdpi.com
No MAO inhibition data is currently available for this compound.
Cellular Pathway Modulation in Model Systems (e.g., gene expression, signal transduction)
The interaction of a compound with its molecular targets ultimately leads to changes in intracellular signaling cascades and gene expression. For example, compounds that modulate GPCRs can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, p38), which play central roles in cell proliferation, differentiation, and apoptosis. nih.gov Similarly, compounds like benzyl (B1604629) isothiocyanate have been shown to induce cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS) and modulation of multiple signaling pathways. nih.gov The study of these downstream effects, often using techniques like Western blotting, quantitative PCR, and transcriptomic analysis, is essential to fully understand a compound's cellular mechanism of action.
There are no published studies on the modulation of cellular pathways by this compound.
Receptor Selectivity and Polypharmacology Characterization
Research into N-benzyl phenethylamines has primarily focused on their interactions with serotonin (5-HT) receptors, particularly the 5-HT₂ subtype, which includes the 5-HT₂ₐ and 5-HT₂c receptors. nih.govdrugbank.com The N-benzyl substitution on the phenethylamine scaffold has been shown to significantly influence the binding affinity and functional activity at these receptors. nih.govdrugbank.com
Studies on a series of N-benzyl phenethylamines have demonstrated that these compounds generally exhibit high affinity for the 5-HT₂ₐ receptor, with many displaying subnanomolar binding affinities. nih.govdrugbank.com The selectivity for the 5-HT₂ₐ receptor over the 5-HT₂c receptor varies among different analogs, with most compounds showing low to moderate selectivity in binding assays. nih.govdrugbank.com However, in functional assays that measure the ability of a compound to activate a receptor, the selectivity for the 5-HT₂ₐ receptor can be significantly higher for some compounds. nih.govdrugbank.com
For instance, in a study of various N-benzyl phenethylamines, one compound, 1b , demonstrated over 400-fold selectivity for the 5-HT₂ₐ receptor in a functional assay. nih.govdrugbank.com This highlights that binding affinity does not always directly correlate with functional activity and that subtle structural modifications can have a profound impact on receptor selectivity. The intrinsic activity, which is a measure of a compound's ability to produce a maximal response upon binding to a receptor, was generally high for these compounds at both 5-HT₂ₐ and 5-HT₂c receptors, with most compounds showing above 70% intrinsic activity. nih.gov
The substitution pattern on the N-benzyl group is a key determinant of both potency and selectivity. For example, N-(2-hydroxybenzyl) substituted compounds have been found to exhibit high activity at the 5-HT₂ₐ receptor with moderate to good selectivity. nih.gov In contrast, N-(2-methoxybenzyl) compounds were generally less active and less selective 5-HT₂ₐ agonists. nih.gov
While the primary focus has been on serotonin receptors, a broader screening of N-benzyl phenethylamines has indicated a high degree of selectivity for the 5-HT₂ receptor subtypes over a wide range of other neuroreceptors. nih.gov This suggests that the polypharmacology of these compounds may be largely confined to the serotonin system, although comprehensive profiling across a wider panel of receptors, ion channels, and enzymes would be necessary to fully characterize the polypharmacological profile of any specific compound, including this compound.
The table below summarizes the in vitro pharmacological data for selected N-benzyl phenethylamine analogs from research studies, illustrating the variations in binding affinity and functional activity at 5-HT₂ₐ and 5-HT₂c receptors.
| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂c Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂c EC₅₀ (nM) |
| 1b | - | - | 0.074 | >3000 |
| 6b | 0.29 | 29 | - | - |
| 8b | 0.29 | - | - | - |
Ki represents the binding affinity, with a lower value indicating higher affinity. EC₅₀ represents the concentration of the compound that produces 50% of the maximal response in a functional assay, with a lower value indicating higher potency. Data for this table is derived from studies on N-benzyl phenethylamine analogs. nih.govdrugbank.com
Advanced Research Directions and Collaborative Opportunities
Design of Novel Scaffolds Based on N-[2-(Phenethyloxy)benzyl]cyclopentanamine Pharmacophores
The core structure of this compound serves as a valuable pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for its biological activity. Researchers are actively engaged in designing novel molecular scaffolds that retain this key pharmacophore while introducing modifications to fine-tune its properties. The primary goals of this scaffold hopping and molecular diversification are to enhance binding affinity, improve selectivity for specific receptor subtypes, and optimize pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically altering different parts of the molecule—such as the cyclopentanamine ring, the phenethyloxy group, or the benzyl (B1604629) moiety—and assessing the impact on biological activity, researchers can build a comprehensive understanding of how chemical structure dictates function. This data-driven approach allows for the rational design of next-generation compounds with superior therapeutic potential.
Investigation of Allosteric Modulation at Target Receptors
Beyond its direct interaction with the primary binding site (orthosteric site) of its target receptors, there is growing interest in whether this compound or its analogs can act as allosteric modulators. Allosteric modulators bind to a topographically distinct site on a receptor, subtly changing the receptor's shape to enhance or diminish the effect of the endogenous ligand. nih.gov
This approach offers several potential advantages, including greater specificity and a more nuanced "fine-tuning" of receptor activity, as opposed to the simple "on/off" switch of a direct agonist or antagonist. nih.gov Research in this area focuses on developing sophisticated assays to detect and characterize allosteric effects. mdpi.com A key objective is to determine if these compounds can act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) at their principal targets, which could lead to novel therapeutic strategies with potentially fewer side effects. nih.govmdpi.com
Development of Bioprobe and Radioligand Tools for Receptor Imaging and Research
To better understand the distribution and function of the target receptors for this compound within the brain and other tissues, the development of specialized molecular tools is essential. This involves synthesizing derivatives of the parent compound that can be used as bioprobes or radioligands.
Bioprobes are often tagged with fluorescent molecules, allowing for the visualization of receptor localization in cells and tissue slices using advanced microscopy techniques. Radioligands are analogs that incorporate a radioactive isotope (e.g., carbon-11 or fluorine-18). These are indispensable for in vivo imaging techniques like Positron Emission Tomography (PET), which enables researchers to study receptor density and occupancy non-invasively in living subjects. The development of a high-affinity and selective radioligand based on the this compound scaffold would be a significant breakthrough for both preclinical research and potential clinical diagnostics.
Integration of Omics Data with Ligand Profiling for Mechanistic Insights
To gain a deeper understanding of the biological consequences of receptor binding by this compound, researchers are turning to "omics" technologies. This involves a systems-biology approach that integrates data from various sources:
Genomics: Studying how the compound might influence gene expression.
Proteomics: Analyzing changes in the levels of proteins and their interaction networks following compound administration.
Metabolomics: Assessing alterations in the profiles of small-molecule metabolites.
By correlating this large-scale biological data with the compound's specific ligand-binding profile, scientists can uncover novel signaling pathways and downstream effects that were previously unknown. This integrated approach is crucial for elucidating the complete mechanism of action and identifying potential biomarkers to predict treatment response.
Exploration of Chemical Biology Applications Beyond Receptor Pharmacology
The unique properties of this compound make it a candidate for applications in chemical biology, extending beyond its role as a potential therapeutic agent. As a selective ligand, it can be developed into a "chemical probe"—a tool used to investigate the function of its target protein in various cellular processes.
For instance, by attaching a reactive group or a tag for affinity purification, derivatives of this compound could be used to isolate and identify novel protein-protein interactions involving its receptor target. This could reveal new biological pathways and functions associated with the receptor, contributing to a more fundamental understanding of cellular signaling.
Multi-disciplinary Approaches in Chemical Synthesis and Biological Evaluation
The successful development of compounds like this compound relies on a synergistic, multi-disciplinary approach. This involves close collaboration between several key scientific disciplines:
Medicinal and Synthetic Chemistry: Chemists design and synthesize novel analogs, often employing advanced techniques like Sonogashira cross-coupling reactions to create diverse libraries of related compounds. nih.gov
Computational Chemistry: Molecular modeling and simulations are used to predict binding affinities and guide the design of new molecules, saving time and resources.
In Vitro Pharmacology: A battery of assays is used to determine the binding affinity, selectivity, and functional activity of the new compounds at their target receptors and to identify any off-target effects.
In Vivo Pharmacology: Promising candidates are advanced into animal models to assess their effects on physiology and behavior, providing crucial information about their potential therapeutic utility.
The iterative cycle of design, synthesis, and testing is the engine that drives the optimization of this chemical series.
Collaborative Research Endeavors with Academic and Industrial Partners
To accelerate the research and development pipeline for this compound and its analogs, collaboration is key. Partnerships between academic research laboratories and pharmaceutical or biotechnology companies can provide significant mutual benefits.
Academic institutions often excel in basic research, target validation, and the discovery of novel biological mechanisms. Industrial partners bring expertise in drug development, including medicinal chemistry optimization, preclinical safety testing, and navigating the complex process of clinical trials. Such collaborations can leverage the unique strengths of each partner, fostering innovation and increasing the likelihood of translating promising basic science discoveries into tangible therapeutic advances.
Q & A
Q. What are the established synthetic routes for N-[2-(Phenethyloxy)benzyl]cyclopentanamine, and what optimization strategies are recommended?
Synthesis of analogous cyclopentanamine derivatives typically involves nucleophilic substitution between substituted benzyl halides and cyclopentanamine under basic conditions (e.g., NaOH or K₂CO₃) . For the target compound, the reaction between 2-(phenethyloxy)benzyl chloride and cyclopentanamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C is hypothesized. Optimization may require adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the structural conformation of this compound be characterized experimentally?
X-ray crystallography is the gold standard for resolving bond angles and spatial arrangements. For example, related compounds exhibit dihedral angles between aromatic rings (e.g., 78.11° in a V-shaped analog) . If crystallization fails, NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) can confirm connectivity and substituent orientation. For instance, cyclopentanamine derivatives show distinct methine proton signals at δ 2.90–3.88 ppm and aromatic protons at δ 7.32 ppm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens should include cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC against Gram+/Gram− bacteria). Structural analogs with bromine or methoxy substituents show IC₅₀ values in the low micromolar range . Dose-response curves and comparative studies with control compounds (e.g., doxorubicin for cytotoxicity) are critical for validating activity .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different assay conditions?
Discrepancies often arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). For example, lipophilicity introduced by the phenethyloxy group may enhance membrane permeability but reduce aqueous solubility, leading to variability in IC₅₀ values . Normalize data using internal standards (e.g., DMSO controls) and validate with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. What strategies improve regioselectivity during the synthesis of this compound derivatives?
Steric hindrance from the phenethyloxy group may favor substitution at specific positions. Computational modeling (DFT for transition-state analysis) can predict reactive sites. Experimentally, protecting groups (e.g., tert-butyldimethylsilyl ethers) or directing groups (e.g., boronic acids) can guide regioselectivity . For example, boronate intermediates enable Suzuki-Miyaura coupling for late-stage functionalization .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
Chiral cyclopentanamine derivatives exhibit enantiomer-specific activity. Resolve racemic mixtures via chiral HPLC or asymmetric synthesis (e.g., using chiral auxiliaries like (R)- or (S)-BINOL). For instance, (1R,2R)-configured analogs show enhanced receptor binding in NMDA ligand studies . Compare enantiomers in vitro (e.g., receptor affinity assays) and in vivo (e.g., rodent pharmacokinetics) .
Q. What advanced techniques are used to study its metabolic stability and degradation pathways?
Radiolabeling (e.g., carbon-11 in the methoxy group) enables tracking in biodistribution studies . Combine LC-MS/MS with microsomal assays (human/rat liver microsomes) to identify phase I/II metabolites. For degradation, forced-stress studies (acid/base, oxidation, light) with HPLC monitoring can elucidate stability under storage conditions .
Methodological Notes
- Structural Analysis : Prioritize X-ray crystallography for unambiguous conformation determination. If unavailable, use NOESY NMR to infer spatial proximity of protons .
- Data Validation : Cross-reference biological activity with structurally similar compounds (e.g., N-(4-chlorobenzyl)cyclopentanamine) to identify substituent-driven trends .
- Safety : Follow SDS guidelines for handling amines (e.g., PPE, ventilation), as cyclopentanamine derivatives may cause respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
